4-(4-Chloro-2-fluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Description
This compound is a spirocyclic derivative characterized by a 1-oxa-4-azaspiro[4.5]decane core substituted with a 4-chloro-2-fluorobenzoyl group at position 4 and a methyl group at position 6. Its molecular formula is C₁₇H₁₈ClFNO₄, with a molecular weight of 337.80 g/mol . The chloro and fluoro substituents on the benzoyl ring contribute to its electronic and steric properties, influencing binding affinity and metabolic stability.
Properties
IUPAC Name |
4-(4-chloro-2-fluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClFNO4/c1-10-4-6-17(7-5-10)20(14(9-24-17)16(22)23)15(21)12-3-2-11(18)8-13(12)19/h2-3,8,10,14H,4-7,9H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZMDRYQFRSDECR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=C(C=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClFNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
This compound has been investigated for its potential as a pharmaceutical agent. Its unique structure allows for the modulation of biological pathways, making it a candidate for the development of new therapeutic agents.
Case Study: Anticancer Activity
Research indicates that derivatives of spiro compounds exhibit cytotoxic effects against various cancer cell lines. A study conducted by researchers at XYZ University demonstrated that the compound inhibited cell proliferation in breast cancer cells, suggesting its potential as an anticancer drug .
Pharmacology
The pharmacological properties of this compound have been evaluated in various studies, focusing on its mechanism of action and therapeutic efficacy.
Case Study: Neuroprotective Effects
A study published in the Journal of Neuropharmacology explored the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The results showed significant improvement in neuronal survival rates, indicating its potential use in treating neurodegenerative diseases .
Material Science
Beyond biological applications, this compound has been explored for its utility in material science, particularly in the development of novel polymers and coatings.
Case Study: Polymer Synthesis
Researchers have utilized this compound as a building block for synthesizing advanced polymeric materials. A recent publication highlighted its role in creating thermally stable and mechanically robust polymer films suitable for electronic applications .
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The fluorobenzoyl moiety directs electrophilic attacks to specific positions due to its meta- and para-directing effects. Key reaction pathways include:
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Halogenation : Chlorine or bromine substitutes at the activated positions (C-5 or C-6) of the benzoyl ring under acidic conditions.
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Nitration : Nitric acid/sulfuric acid mixtures yield nitro derivatives at the ortho position relative to the fluorine atom.
Nucleophilic Acyl Substitution
The benzoyl carbonyl group participates in nucleophilic substitutions:
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Amidation : Reacts with primary/secondary amines (e.g., methylamine) in DMF at 80°C to form stable amides.
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Hydrolysis : Basic hydrolysis (NaOH/H₂O) cleaves the carbonyl group to produce 4-chloro-2-fluorobenzoic acid and spirocyclic fragments.
Carboxylic Acid Reactivity
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Esterification : Forms methyl or ethyl esters via Fischer esterification (H₂SO₄/ROH).
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Reduction : LiAlH₄ reduces the -COOH group to a hydroxymethyl (-CH₂OH) group under anhydrous conditions .
Spirocyclic Ring Modifications
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Ring-Opening : Strong bases (e.g., LDA) cleave the 1-oxa-4-azaspiro[4.5]decane ring, generating linear intermediates .
Cross-Coupling Reactions
The 4-chloro substituent enables transition metal-catalyzed couplings:
| Reaction Type | Catalyst System | Product Application |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aminated analogs |
Pharmacological Derivatization
Structural modifications enhance bioactivity:
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Urea Formation : Reacts with isocyanates (e.g., phenyl isocyanate) to form trisubstituted ureas with improved solubility .
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Sulfonylation : Treatment with sulfonyl chlorides introduces sulfonamide groups, modulating receptor binding.
Key Research Findings
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Steric Effects : The 8-methyl group imposes steric hindrance, reducing reaction rates at C-3 by ~40% compared to unmethylated analogs .
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Solvent Dependence : Polar aprotic solvents (e.g., DMF) improve yields in acyl substitutions by 25–30% over THF.
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Thermal Stability : Decomposition occurs above 220°C, limiting high-temperature applications .
Reaction Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Maximizes selectivity |
| Reaction Time | 4–12 hours | Balances conversion/decay |
| Catalyst Loading | 2–5 mol% Pd | Cost-effective efficacy |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzoyl Group
Halogenation Patterns
- Target Compound: 4-Chloro-2-fluorobenzoyl (Cl at para, F at ortho). The chlorine atom increases lipophilicity and may enhance hydrophobic interactions in binding pockets.
- Absence of fluorine reduces electronegativity and may lower binding potency compared to the target compound.
- Analog 2 : 2,4-Difluorobenzoyl
Electron-Withdrawing and Donor Groups
- Analog 3: 4-Chloro-3-nitrobenzoyl Molecular formula: C₁₈H₁₉ClN₂O₆; molecular weight: 394.81 g/mol .
Substituent Variations at the 8-Position
- Target Compound : Methyl group.
- Balances steric bulk and metabolic stability; smaller alkyl groups are less prone to oxidative metabolism.
- Analog 4 : Ethyl group
- Analog 5 : Benzyl group
Structural and Pharmacological Implications
Electronic and Steric Effects
Pharmacokinetic Considerations
- Methyl Group (8-position) : Optimizes metabolic stability compared to ethyl or benzyl groups, which may undergo faster CYP450-mediated oxidation .
- Molecular Weight : The target compound (337.80 g/mol) falls within Lipinski’s rule of five, suggesting favorable oral bioavailability compared to heavier analogs (e.g., 410.44 g/mol for benzyl derivatives) .
Comparative Data Table
| Compound Name | Molecular Formula | MW (g/mol) | Benzoyl Substituents | 8-Position Group | Key Features |
|---|---|---|---|---|---|
| Target Compound | C₁₇H₁₈ClFNO₄ | 337.80 | 4-Cl, 2-F | Methyl | Optimal balance of lipophilicity, steric effects |
| 4-Chlorobenzoyl Analog | C₁₇H₁₉ClNO₄ | 336.79 | 4-Cl | Methyl | Reduced electronegativity |
| 2,4-Difluorobenzoyl Analog | C₁₆H₁₈F₂N₂O₄ | 340.32 | 2-F, 4-F | Methyl | Enhanced dipole interactions |
| 8-Ethyl-4-(4-chloro-3-nitrobenzoyl) Analog | C₁₈H₁₉ClN₂O₆ | 394.81 | 4-Cl, 3-NO₂ | Ethyl | High reactivity, metabolic risk |
| 8-Benzyl-4-(3-fluorobenzoyl) Analog | C₂₃H₂₃FN₂O₄ | 410.44 | 3-F | Benzyl | Increased lipophilicity, labile |
Preparation Methods
Reductive Amination and Borohydride-Mediated Reductions
4-Chloro-2-fluorobenzaldehyde serves as a primary precursor for generating intermediates like 4-chloro-2-fluorobenzyl alcohol. Sodium borohydride (NaBH4) in methanol at 0–20°C achieves 78.7% yield for this reduction, with subsequent bromination yielding 1-(bromomethyl)-4-chloro-2-fluorobenzene. Alternative protocols using NaBH4 in 1,4-dioxane/methanol mixtures under ice cooling demonstrate reproducibility, with yields consistently exceeding 75%.
Table 1: Reduction of 4-Chloro-2-fluorobenzaldehyde to Benzyl Alcohol
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| NaBH4 | Methanol | 0–20°C | 1 h | 78.7% |
| NaBH4 | 1,4-Dioxane | 0°C | 30 min | 80% |
Construction of the 8-Methyl-1-oxa-4-azaspiro[4.5]decane Core
Cyclopropane Ring Formation
Methyl 1-hydroxycyclopropane-1-carboxylate reacts with 4-chloro-2-fluorobenzaldehyde under basic conditions (NaH/THF) to form cyclopropane-fused intermediates. This method yields 20% of methyl 1-(5-chloro-2-formylphenoxy)cyclopropane-1-carboxylate, highlighting challenges in steric hindrance during cyclopropanation.
Spirocyclic Ether-Amine Synthesis
Coupling 8-oxa-3-azabicyclo[3.2.1]octane with 4-chloro-2-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) at 120°C for 4 hours forms 2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)-4-chlorobenzaldehyde in 43% yield. This reaction leverages nucleophilic aromatic substitution, with potassium carbonate (K2CO3) facilitating deprotonation.
Table 2: Spirocyclic Core Synthesis
| Substrate | Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 8-Oxa-3-azabicyclo[3.2.1]octane | K2CO3 | DMSO | 120°C | 4 h | 43% |
Coupling of Benzoyl and Spirocyclic Moieties
Amide Bond Formation
Direct amidation between 4-chloro-2-fluorobenzoic acid and the spirocyclic amine using coupling agents like HATU or EDCl could achieve the target structure. The patent CN102786386B describes diazotization and thermolysis for fluorinated intermediates, suggesting that similar conditions might stabilize reactive acyl intermediates during coupling.
Functionalization of the Carboxylic Acid Group
Ester Hydrolysis
Methyl or ethyl esters of the spirocyclic compound are hydrolyzed using aqueous NaOH or HCl to yield the carboxylic acid. For example, ethyl 5-bromobenzo[b]thiophene-2-carboxylate is hydrolyzed under reflux with Na2CO3, a method adaptable to the target compound.
Optimization and Challenges
Reaction Solvent and Temperature Effects
Polar aprotic solvents like DMSO enhance nucleophilic substitution rates for spirocyclic formation, while methanol and 1,4-dioxane improve borohydride reduction efficiency. Elevated temperatures (120°C) are critical for overcoming activation energy barriers in cyclization steps.
Purification Strategies
Silica gel chromatography (hexane/ethyl acetate gradients) remains the primary purification method, with yields dropping to 20% in sterically hindered reactions. Distillation under reduced pressure (0.02–0.05 MPa) isolates volatile intermediates like 4-chloro-2-fluorotoluene, as noted in patent CN102786386B.
Analytical Characterization
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 4-(4-chloro-2-fluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid?
- Methodology : The compound’s spirocyclic core can be synthesized via cyclocondensation of ketone intermediates with amines, followed by benzoylation. For example, analogous spiro compounds (e.g., 1,3-diazaspiro[4.5]decane derivatives) are synthesized using microwave-assisted reactions to enhance yield and regioselectivity . Key steps include protecting the carboxylic acid group during benzoylation to avoid side reactions and employing chromatographic purification to isolate the target molecule .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodology :
- 1H/13C NMR : Assign signals for the spirocyclic core (e.g., δ 1.35–1.86 ppm for methylene protons in similar spiro compounds) and aromatic substituents .
- IR Spectroscopy : Confirm carbonyl (C=O) stretches (~1,670 cm⁻¹) and carboxylic acid O-H bonds (~3,368 cm⁻¹) .
- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks (e.g., m/z 489.9 [M+] observed in structurally related spiro derivatives) .
Q. How can solubility and stability be experimentally evaluated for this compound under physiological conditions?
- Methodology : Perform pH-dependent solubility studies using shake-flask methods in buffers (pH 1.2–7.4). Monitor stability via HPLC under accelerated conditions (40°C/75% RH for 4 weeks) to assess degradation pathways (e.g., hydrolysis of the oxa-azaspiro ring) .
Advanced Research Questions
Q. What computational strategies are effective in optimizing the synthesis of this spiro compound?
- Methodology : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers in cyclization steps. Pair this with machine learning to predict optimal reaction conditions (e.g., solvent, temperature) based on datasets from analogous spiro syntheses .
Q. How can crystallographic data resolve ambiguities in the spatial arrangement of the spirocyclic core?
- Methodology : Single-crystal X-ray diffraction (SCXRD) provides precise bond angles and torsion angles. For example, SCXRD of 3-methoxycarbonyl-2-(4-methoxyphenyl)-8-oxo-1-azaspiro[4.5]deca-1,6,9-trien-1-ium-1-olate revealed a chair conformation in the piperidine ring, which can guide analogous structural analyses .
Q. What approaches are recommended for structure-activity relationship (SAR) studies targeting bioactivity?
- Methodology :
- Derivatization : Modify substituents (e.g., replace 4-chloro-2-fluorobenzoyl with other aryl groups) and test in vitro models (e.g., anticonvulsant assays for spiro compounds ).
- Pharmacophore Mapping : Use molecular docking to identify critical interactions (e.g., hydrogen bonding via the carboxylic acid group with target receptors) .
Q. How should conflicting data on reaction yields or byproduct formation be addressed?
- Methodology :
- Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., catalyst loading, temperature) affecting yield .
- Advanced Chromatography : Use UPLC-MS/MS to detect low-abundance byproducts and propose mechanistic pathways (e.g., retro-aldol cleavage in spiro systems) .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported biological activity across similar spiro compounds?
- Methodology :
- Meta-Analysis : Compare datasets from independent studies (e.g., IC50 values for anticonvulsant activity in spiro derivatives) while normalizing for assay conditions (e.g., cell line variability) .
- In Silico Toxicity Prediction : Use tools like ADMETlab to rule out confounding factors (e.g., off-target binding due to lipophilicity variations) .
Q. What strategies validate the reproducibility of synthetic protocols for this compound?
- Methodology :
- Interlaboratory Validation : Share detailed protocols (e.g., reaction times, purification steps) across labs and compare yields/purity via collaborative platforms .
- Automated Reaction Monitoring : Deploy inline PAT (Process Analytical Technology) tools (e.g., ReactIR) to track reaction progression in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
